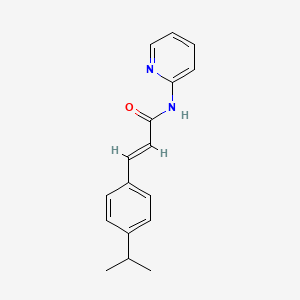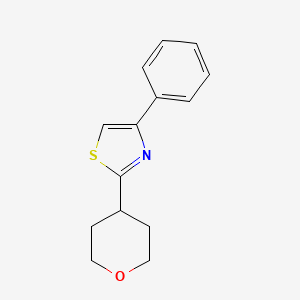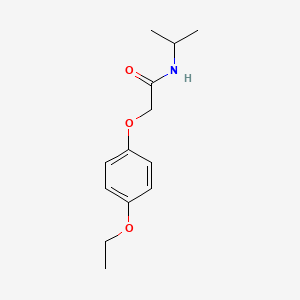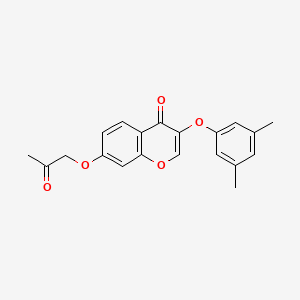
7-methyl-N-(2-pyridinylmethyl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-N-(2-pyridinylmethyl)-2-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its abbreviation, 7-Me-2-NapS, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 7-Me-2-NapS involves the inhibition of ion channels and receptors. Specifically, this compound has been found to block the ASIC and P2X7 receptors, which are involved in the regulation of various physiological processes. The inhibition of these receptors by 7-Me-2-NapS has been found to have therapeutic potential for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Me-2-NapS are related to its inhibition of ion channels and receptors. Specifically, the inhibition of ASIC and P2X7 receptors by 7-Me-2-NapS has been found to have anti-inflammatory and analgesic effects. Additionally, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Me-2-NapS in lab experiments is its potency as an inhibitor of ion channels and receptors. This compound has been found to be effective at low concentrations, which makes it a useful tool for studying these targets. However, one limitation of using 7-Me-2-NapS is its potential for off-target effects. Careful controls and validation experiments are necessary to ensure that the observed effects are specific to the target of interest.
Orientations Futures
There are many potential future directions for the study of 7-Me-2-NapS. One direction is the development of more specific inhibitors of ion channels and receptors, which could have greater therapeutic potential. Additionally, the use of 7-Me-2-NapS in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes. Finally, the study of the pharmacokinetics and pharmacodynamics of 7-Me-2-NapS could lead to a better understanding of its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 7-methyl-N-(2-pyridinylmethyl)-2-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to be a potent inhibitor of ion channels and receptors. The inhibition of these targets by 7-Me-2-NapS has been found to have therapeutic potential for the treatment of various diseases. While there are limitations to using 7-Me-2-NapS in lab experiments, its potential for future applications makes it an important compound for scientific research.
Méthodes De Synthèse
7-Me-2-NapS has been synthesized using various methods, including the reaction of 7-methylnaphthalene-2-sulfonyl chloride with 2-pyridinemethanamine. Another method involves the reaction of 2-pyridinemethanamine with 7-methyl-2-naphthalenesulfonyl chloride. Both of these methods have been found to be effective in producing high yields of 7-Me-2-NapS.
Applications De Recherche Scientifique
7-Me-2-NapS has been used in scientific research for various applications, including the study of ion channels and receptors. This compound has been found to be a potent inhibitor of the acid-sensing ion channel (ASIC) and has been used to study the role of ASICs in various physiological processes. Additionally, 7-Me-2-NapS has been used to study the function of the P2X7 receptor, which is involved in the immune response and inflammation.
Propriétés
IUPAC Name |
7-methyl-N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-13-5-6-14-7-8-17(11-15(14)10-13)22(20,21)19-12-16-4-2-3-9-18-16/h2-11,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIGMTIZUOUHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Methyl-naphthalene-2-sulfonic acid (pyridin-2-ylmethyl)-amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)
![9-{[5-(ethylthio)-2-thienyl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5691723.png)
![N-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5691725.png)


![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5691741.png)
![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691750.png)
![2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)

![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5691764.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-(3-pyridin-4-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B5691770.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691781.png)

